2-(2-Methoxyphenoxy)ethanol

Pharmaceutical Intermediate Drug Metabolism Pharmacokinetics

2-(2-Methoxyphenoxy)ethanol (CAS 18181-71-0), also known as monoguaiacylglycol ether, is an aromatic ether-alcohol with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. It is a clear liquid at room temperature , characterized by a guaiacol (2-methoxyphenol) moiety linked to an ethanol group via an ether bond.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 18181-71-0
Cat. No. B092500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenoxy)ethanol
CAS18181-71-0
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCO
InChIInChI=1S/C9H12O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5,10H,6-7H2,1H3
InChIKeyNGZBCWWJDDVXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenoxy)ethanol (CAS 18181-71-0): Key Specifications and Procurement Baseline for a Versatile Aromatic Ether Intermediate


2-(2-Methoxyphenoxy)ethanol (CAS 18181-71-0), also known as monoguaiacylglycol ether, is an aromatic ether-alcohol with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is a clear liquid at room temperature [1], characterized by a guaiacol (2-methoxyphenol) moiety linked to an ethanol group via an ether bond. This structural feature imparts specific solubility and reactivity profiles that underpin its utility in pharmaceutical synthesis, polymer chemistry, and as a specialized solvent . The compound is primarily handled in research and development settings, with a typical commercial purity specification of 95% or higher , and requires storage under sealed, dry conditions .

2-(2-Methoxyphenoxy)ethanol (CAS 18181-71-0): Why In-Class Analogs Cannot be Interchanged in Critical Synthetic and Formulation Workflows


The functional performance of 2-(2-methoxyphenoxy)ethanol is uniquely defined by the precise placement of its methoxy and hydroxyl groups on the aromatic and aliphatic portions of the molecule, respectively. Substitution with closely related in-class compounds like guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol) or 2-phenoxyethanol fundamentally alters key parameters, including solubility, metabolic stability, and polymer backbone architecture, leading to significant deviations in biological activity or material properties [1]. For instance, the presence of a single primary hydroxyl group in 2-(2-methoxyphenoxy)ethanol, as opposed to the vicinal diol in guaifenesin , dictates its reactivity in esterification and etherification reactions, directly impacting polymer molecular weight and thermal behavior. As the quantitative evidence below demonstrates, such seemingly minor structural modifications result in non-interchangeable outcomes in end-use applications, making informed procurement essential for reproducible results .

Quantitative Differentiation of 2-(2-Methoxyphenoxy)ethanol (CAS 18181-71-0): Evidence-Based Selection Criteria for Scientific and Industrial Procurement


2-(2-Methoxyphenoxy)ethanol vs. Guaifenesin: A Structural Basis for Divergent Biological and Metabolic Fates

2-(2-Methoxyphenoxy)ethanol differs critically from the expectorant drug guaifenesin by possessing a single terminal hydroxyl group (C9H12O3) versus a vicinal diol (C10H14O4) . This structural distinction results in a lower molecular weight (168.19 g/mol vs. 198.21 g/mol) and fundamentally different metabolic pathways [1]. While guaifenesin is primarily metabolized to β-(2-methoxyphenoxy)-lactic acid [2], 2-(2-methoxyphenoxy)ethanol is known to undergo monooxygenase oxidation to form syringyl and other reactive metabolites relevant in polymer and materials science contexts . This divergence ensures the compounds are not interchangeable as synthetic intermediates for pharmaceutical active ingredients (APIs) targeting different therapeutic or metabolic profiles.

Pharmaceutical Intermediate Drug Metabolism Pharmacokinetics

Comparative Physicochemical Properties of 2-(2-Methoxyphenoxy)ethanol vs. 2-Phenoxyethanol

2-(2-Methoxyphenoxy)ethanol exhibits distinct physicochemical properties compared to its non-methoxylated analog, 2-phenoxyethanol. The presence of the ortho-methoxy group increases the density from 1.076 g/mL at 25°C (for 2-phenoxyethanol) to a reported 1.1561 g/cm³ for 2-(2-methoxyphenoxy)ethanol . Furthermore, the solubility profile is altered: 2-(2-methoxyphenoxy)ethanol is described as a clear liquid that is insoluble in water but soluble in ethanol and heptane [1], a profile that differs from 2-phenoxyethanol, which has moderate water solubility (approx. 27 g/L) [2]. These differences in density and phase distribution are critical parameters for liquid-liquid extraction, biphasic reaction optimization, and the formulation of non-aqueous coatings or adhesives.

Solvent Selection Formulation Science Physical Chemistry

Impact of Methoxy Substitution on Polymer Properties: Polyesters Derived from 2-(2-Methoxyphenoxy)ethanol vs. Aliphatic Analogs

When incorporated into polymer backbones, the methoxy-substituted aromatic ring of 2-(2-methoxyphenoxy)ethanol imparts distinct thermal properties compared to fully aliphatic diols. In a study on vanillin-derived diols, polymers synthesized using an analogous methoxy-aromatic diol (2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol) exhibited glass transition temperatures (Tg) ranging from 11.6 to 81.2 °C [1]. This thermal profile is significantly higher than what is typically observed for polyesters derived from common short-chain aliphatic diols like 1,4-butanediol (Tg often below -50 °C for polyesters like poly(butylene succinate)) [2]. The presence of the methoxy group and the aromatic ring restricts chain mobility, leading to a stiffer, more thermally resilient material. This class-level inference demonstrates that 2-(2-methoxyphenoxy)ethanol is a key monomer for introducing semi-rigid, aromatic character into polymer backbones, a feature not achievable with simple aliphatic alternatives.

Biopolymers Material Science Green Chemistry

Differentiation in Acid-Catalyzed Lignin Model Compound Degradation: Kinetic Profiling of 2-(2-Methoxyphenoxy)ethanol-Containing β-O-4 Bond

The compound 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanol, which contains the 2-(2-methoxyphenoxy)ethanol moiety, serves as a critical phenolic C6-C2-type lignin model compound for studying β-O-4 bond cleavage. Its acidolysis behavior is markedly different from its non-phenolic counterpart. Under identical conditions (82 vol% 1,4-dioxane, 0.2 mol/L HBr, HCl, or H2SO4 at 85 °C), the phenolic model compound (I) showed that about 15%, 15%, or 60% of its molecules, respectively, do not primarily convert to the enol-ether intermediate but undergo direct β-O-4 bond cleavage [1]. This contrasts sharply with the corresponding non-phenolic compound, where most molecules primarily convert to the non-phenolic enol ether [1]. This specific reactivity profile is essential for researchers designing catalytic lignin depolymerization strategies and selecting accurate model compounds.

Lignin Valorization Biomass Conversion Reaction Kinetics

Validated Application Scenarios for 2-(2-Methoxyphenoxy)ethanol (CAS 18181-71-0) Based on Differential Evidence


Synthesis of Carvedilol and Related Non-selective β-Adrenergic Blockers

The 2-(2-methoxyphenoxy)ethylamino moiety is a key structural feature in the pharmaceutical carvedilol (CAS 72956-09-3) [1]. As established in Section 3, the unique metabolic profile and single hydroxyl group of 2-(2-methoxyphenoxy)ethanol make it the correct intermediate for constructing this specific pharmacophore, unlike the diol-based guaifenesin. Its use ensures the correct molecular architecture and metabolic pathway for the final API, a critical factor for researchers developing or scaling up syntheses of this class of cardiovascular drugs.

Sustainable Polyester and Polyurethane Engineering via Biobased Monomer Incorporation

In line with the evidence from Section 3 regarding thermal properties, 2-(2-methoxyphenoxy)ethanol (or its vanillin-derived analogs) is a valuable monomer for synthesizing novel biobased polyesters and polyurethanes with tailored glass transition temperatures (Tg) [2]. Procuring this compound allows polymer scientists to introduce semi-rigid aromatic character into polymer backbones, enabling the design of sustainable materials with improved thermal stability and mechanical properties compared to those derived from standard aliphatic diols. This is particularly relevant for developing high-performance coatings and adhesives from renewable feedstocks.

Development of Specialized Solvent Systems for Coatings and Adhesives

The specific solubility and density profile of 2-(2-methoxyphenoxy)ethanol—namely its water insolubility, solubility in ethanol and heptane, and density of 1.1561 g/cm³ [3]—positions it as a specialized solvent for non-aqueous coating and adhesive formulations. As the comparative evidence with 2-phenoxyethanol (Section 3) demonstrates, its distinct phase behavior can be exploited to optimize resin solubility, control evaporation rates, and improve the quality of final coatings, especially where a higher-density, water-immiscible solvent is required for a specific application process .

Biomass Conversion and Lignin Model Compound Studies

As demonstrated by the direct head-to-head comparison in Section 3, the 2-(2-methoxyphenoxy)ethanol-containing lignin model compound is essential for fundamental studies of β-O-4 bond cleavage in lignin [4]. Researchers focused on understanding the acidolysis mechanisms in biomass valorization must utilize this specific phenolic model to accurately replicate the unique reaction pathways (i.e., the significant proportion of direct bond cleavage) observed in native lignin, which are not captured by simpler or non-phenolic models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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